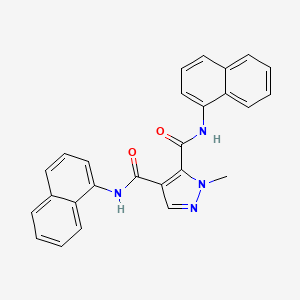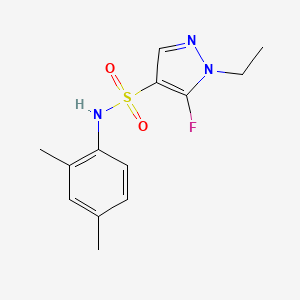![molecular formula C15H8N4O4 B10913663 5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10913663.png)
5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a cyanopyrazolo[1,5-a]pyrimidine core, and a carboxylic acid group
Preparation Methods
The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Cyanopyrazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the Carboxylic Acid Group: The final step involves the functionalization of the cyanopyrazolo[1,5-a]pyrimidine core with a carboxylic acid group, often through carboxylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the cyanopyrazolo[1,5-a]pyrimidine core.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Chemical Biology: It is used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Pharmaceutical Industry: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with similar compounds such as:
5-(1,3-Benzodioxol-5-yl)pentanoic acid: This compound shares the benzodioxole moiety but differs in its core structure and functional groups.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with a benzodioxole moiety, but with different substituents and core structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have a similar benzodioxole moiety but are fused with different heteroaryl groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H8N4O4 |
|---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C15H8N4O4/c16-5-9-6-17-19-11(15(20)21)4-10(18-14(9)19)8-1-2-12-13(3-8)23-7-22-12/h1-4,6H,7H2,(H,20,21) |
InChI Key |
RPIMVFIFEXJCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=NN4C(=C3)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10913586.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10913587.png)
![4-(4-bromophenyl)-6-(difluoromethyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B10913594.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B10913608.png)
![N-ethyl-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913617.png)
![5-Methyl-4-methylene-7-(5-methyl-4-morpholino-2-phenylthieno[2,3-D]pyrimidin-6-YL)-2-phenyl-4H-pyrimido[4,5-D][1,3]oxazine](/img/structure/B10913623.png)
![1-[(5-Fluoro-2-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B10913629.png)
![7-(Furan-2-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10913634.png)
![N-(3-acetylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10913640.png)
![1-methyl-5-{[3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10913641.png)


![3-Chloro-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10913651.png)
